Flufenamic Acid Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. Flufenamic Acid is known for its analgesic, anti-inflammatory, and antipyretic properties. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flufenamic Acid Glucuronide typically involves the enzymatic glucuronidation of Flufenamic Acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Flufenamic Acid. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature, with the presence of UGT enzymes and UDPGA as the cofactor .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of Flufenamic Acid and glucuronic acid. Conjugation reactions, such as sulfation and methylation, can further modify the glucuronide .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic conditions with specific transferases and cofactors like PAPS (3’-phosphoadenosine-5’-phosphosulfate) for sulfation.

Major Products

Hydrolysis: Flufenamic Acid and glucuronic acid.

Conjugation: Sulfated or methylated derivatives of this compound.

Scientific Research Applications

Flufenamic Acid Glucuronide has several applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

Biology: Investigated for its role in drug metabolism and pharmacokinetics.

Medicine: Explored for its potential therapeutic effects and as a biomarker for drug monitoring.

Industry: Utilized in the development of analytical methods for drug testing and quality control

Mechanism of Action

Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain. The glucuronide form enhances the solubility and excretion of Flufenamic Acid, facilitating its elimination from the body .

Comparison with Similar Compounds

Similar Compounds

- Mefenamic Acid Glucuronide

- Ibuprofen Glucuronide

- Naproxen Glucuronide

Uniqueness

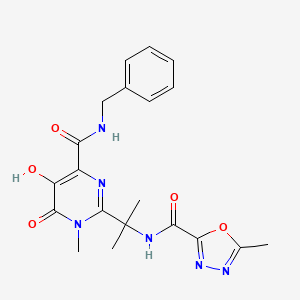

Flufenamic Acid Glucuronide is unique due to its specific structure, which includes a trifluoromethyl group. This structural feature enhances its pharmacokinetic properties, such as solubility and bioavailability, compared to other similar compounds .

Properties

CAS No. |

87816-74-8 |

|---|---|

Molecular Formula |

C₂₀H₁₈F₃NO₈ |

Molecular Weight |

457.35 |

Synonyms |

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid; 2-[3-(Trifluoromethyl)anilino]benzoic Acid; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid; Fullsafe; INF 1837; Meralen; Sastridex Glucuronide; Surika Glucuronide; Tecramine Glucuronide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)